molecular formula C16H31KO2 B1612941 Potassium hexadecanoate-2,2-d2 CAS No. 203805-86-1

Potassium hexadecanoate-2,2-d2

Cat. No. B1612941
M. Wt: 296.53 g/mol
InChI Key: MQOCIYICOGDBSG-BMIYEHQMSA-M
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Description

Potassium hexadecanoate-2,2-d2 is a deuterated form of potassium palmitate, a salt of the fatty acid palmitic acid . It has a molecular formula of C16H31KO2 and a molecular weight of 296.53 g/mol .


Molecular Structure Analysis

The IUPAC name for Potassium hexadecanoate-2,2-d2 is potassium;2,2-dideuteriohexadecanoate . The compound has a rotatable bond count of 14 and an isotope atom count of 2 . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

Potassium hexadecanoate-2,2-d2 has a molecular weight of 296.53 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound’s topological polar surface area is 40.1 Ų .

Scientific Research Applications

  • Scientific Field: Electrochemistry

    • Application Summary : Potassium hexadecanoate-2,2-d2 is used in the study of potential high-performance anodic applications of potassium-ion batteries .
    • Methods of Application : The research involves the investigation of the structural, electronic, and electrochemical features of two-dimensional (2D) material, the so-called SnC monolayer, for anode applications employing first-principle calculations .
    • Results or Outcomes : The monolayer SnC illustrates a low average open-circuit voltage of 0.415 V for KIBs with a high K storage capacity of 410 mAhg 1. The low diffusion barrier (0.17 eV) on the surface of SnC sheet conducts fast charge/discharge cycles .
  • Scientific Field: Chemical Analysis

    • Application Summary : Potassium hexadecanoate-2,2-d2 can be employed as an internal standard to measure potassium hexadecanoate .
    • Results or Outcomes : The outcomes of this application are not specified in the source, but the use of deuterated compounds as internal standards is a common practice in chemical analysis to improve the accuracy and reliability of the measurements .
  • Scientific Field: Chemical Synthesis

    • Application Summary : Potassium hexadecanoate-2,2-d2 is often used in the synthesis of other chemicals .
    • Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that it involves reactions with other compounds in a controlled environment .
    • Results or Outcomes : The outcomes of this application are not specified in the source, but the use of deuterated compounds in chemical synthesis is a common practice to improve the yield and selectivity of the reactions .
  • Scientific Field: Lipid Research

    • Application Summary : Potassium hexadecanoate-2,2-d2 can be used in lipid research as a labeled derivative of potassium hexadecanoate .
    • Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that it involves comparative analysis with the non-deuterated compound .
    • Results or Outcomes : The outcomes of this application are not specified in the source, but the use of deuterated compounds in lipid research is a common practice to improve the accuracy and reliability of the measurements .
  • Scientific Field: Lipid Drug Delivery

    • Application Summary : Potassium hexadecanoate-2,2-d2 can be used in the field of lipid drug delivery .
    • Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that it involves the use of this compound in the formulation of lipid-based drug delivery systems .
    • Results or Outcomes : The outcomes of this application are not specified in the source, but the use of deuterated compounds in drug delivery research could potentially improve the stability and efficacy of the delivery system .
  • Scientific Field: Isotope Labeling

    • Application Summary : Potassium hexadecanoate-2,2-d2 can be used in isotope labeling studies .
    • Methods of Application : The compound can be used to label other compounds or systems for tracking and analysis .
    • Results or Outcomes : The outcomes of this application are not specified in the source, but isotope labeling is a common practice in various fields of research to track the behavior and fate of compounds .

properties

IUPAC Name

potassium;2,2-dideuteriohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i15D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOCIYICOGDBSG-BMIYEHQMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCC)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635680
Record name Potassium (2,2-~2~H_2_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium hexadecanoate-2,2-d2

CAS RN

203805-86-1
Record name Potassium (2,2-~2~H_2_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium palmitate-2,2-d2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

GPC in an amount of 5.14 g, 350 ml of methanol, 10.44 g of palmitic acid and 2.28 g of potassium hydroxide were mixed to give a uniform solution at 40° C. and then concentrated to dryness to obtain 17.14 g of potassium palmitate-supported GPC.
Quantity
10.44 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium hexadecanoate-2,2-d2
Reactant of Route 2
Potassium hexadecanoate-2,2-d2
Reactant of Route 3
Potassium hexadecanoate-2,2-d2
Reactant of Route 4
Potassium hexadecanoate-2,2-d2
Reactant of Route 5
Potassium hexadecanoate-2,2-d2

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